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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-nitrophenol

CAS No.: 1805031-72-4

Cat. No.: B2721164

Get Quote

4-Bromo-2-fluoro-3-nitrophenol is a polysubstituted phenol featuring a bromine atom, a

fluorine atom, and a nitro group on the benzene ring. The specific arrangement of these

functional groups dictates its unique electronic and steric environment, which in turn governs its

reactivity and physical properties.

Structural Analysis
The molecule's structure combines several key functional groups whose electronic effects are

crucial to understanding its behavior.

Phenolic Hydroxyl (-OH): A strongly activating, ortho-, para-directing group due to its +M

(mesomeric) effect, which donates electron density to the ring. It also imparts acidic

properties.

Fluorine (-F): The most electronegative element, it exerts a powerful electron-withdrawing

inductive (-I) effect. It also has a moderate +M effect, but for halogens, the inductive effect

typically dominates in influencing reactivity.
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Bromine (-Br): Like fluorine, it has a -I and a +M effect. Its inductive effect is weaker than

fluorine's, and its resonance effect is also less pronounced.

Nitro (-NO₂): A potent electron-withdrawing group through both inductive (-I) and mesomeric

(-M) effects, making it a strong deactivating group and a meta-director.

The interplay of these effects on the aromatic ring is complex and critical for predicting

reactivity.

Caption: Electronic effects of substituents on the aromatic ring.

Predicted Physicochemical Properties
Quantitative data for 4-bromo-2-fluoro-3-nitrophenol is not readily available. However, we

can estimate its properties based on related structures like 4-bromo-2-fluoro-5-nitrophenol

(CAS 661463-12-3) and 2-bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5).
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Property
Predicted Value /
Characteristic

Rationale / Comparative
Data

Molecular Formula C₆H₃BrFNO₃ Based on structure.

Molecular Weight 235.99 g/mol Calculated value.[1][2]

Appearance Yellow to orange solid
Nitrophenols are typically

colored solids.[3]

Melting Point 60-95 °C

Isomers like 4-bromo-2-fluoro-

6-nitrophenol melt at 63-

65°C[4], while 4-bromo-2-

nitrophenol melts at 90-94°C.

The exact value depends on

crystal lattice packing.

Solubility

Limited solubility in water,

moderate solubility in organic

solvents (e.g., ethanol, DCM,

ethyl acetate).

Typical for halogenated

nitrophenols.[3][5]

Acidity (pKa) Moderately acidic

The phenolic proton is

rendered more acidic by the

strong electron-withdrawing

effects of the nitro, fluoro, and

bromo groups. Bromophenols

are generally slightly more

acidic than fluorophenols.[6]

XLogP3 ~2.2 - 2.6

A measure of lipophilicity.

Calculated values for isomers

fall within this range.[1][2]

Synthesis and Reactivity
The synthesis of polysubstituted aromatics requires careful strategic planning to ensure correct

regiochemistry. The directing effects of the substituents are paramount.

Proposed Synthetic Pathway
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A logical approach to synthesizing 4-bromo-2-fluoro-3-nitrophenol would start from a more

readily available precursor, 4-bromo-2-fluorophenol. The key step is the regioselective nitration

of this starting material.

4-Bromo-2-fluorophenol

Reaction Mixture

 Dissolve in Solvent
(e.g., Chloroform, DCM)

Nitrating Agent
(e.g., HNO₃ / H₂SO₄)

 Add dropwise at low temp.

Aqueous Workup &
Purification (Chromatography)

 Reaction at 40-80°C 4-Bromo-2-fluoro-3-nitrophenol Isolate Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-bromo-2-fluoro-3-nitrophenol.

Experimental Protocol: Nitration of 4-Bromo-2-
fluorophenol
This protocol is adapted from established methods for the nitration of substituted phenols.[7][8]

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve 4-bromo-2-fluorophenol (1 equivalent) in a

suitable solvent like dichloromethane or chloroform.

Cooling: Cool the solution to 0°C in an ice bath.

Preparation of Nitrating Agent: Slowly add concentrated nitric acid (1 equivalent) to

concentrated sulfuric acid (2-3 equivalents) in a separate flask, also cooled in an ice bath.

Addition: Add the nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorophenol,

ensuring the internal temperature does not exceed 5-10°C.

Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then

warm to room temperature and monitor by TLC until the starting material is consumed. Some

protocols for similar compounds suggest gentle heating (40-80°C) to drive the reaction to

completion.[7]
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Quenching and Workup: Carefully pour the reaction mixture over crushed ice and water.

Separate the organic layer.

Extraction: Extract the aqueous layer with dichloromethane (3x).

Washing: Combine the organic layers and wash with water, followed by a saturated sodium

bicarbonate solution, and finally brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purification: Purify the resulting crude solid by column chromatography (e.g., using a

hexane:ethyl acetate gradient) to isolate the desired 4-bromo-2-fluoro-3-nitrophenol
isomer.

Causality and Regioselectivity: The hydroxyl group is a powerful ortho-, para-director. In 4-

bromo-2-fluorophenol, the positions ortho and para to the -OH are C2, C6, and C4. Since C4 is

blocked by bromine and C2 by fluorine, nitration is directed to the C6 and C3 positions. The

position C3 is ortho to fluorine and meta to bromine. The position C6 is ortho to the hydroxyl

group. The strong activating effect of the hydroxyl group should favor substitution at C6.

However, steric hindrance from the adjacent fluorine at C2 may direct some substitution to the

C3 position. Therefore, a mixture of isomers, including the desired 3-nitro product and the 6-

nitro isomer, is likely, necessitating chromatographic purification.

Reactivity Profile
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the strongly

electron-withdrawing nitro group, is highly activated towards SNAr. This position is the most

likely site for displacement by nucleophiles (e.g., amines, alkoxides), a key reaction in

building more complex molecules. The C-F bond is more susceptible to SNAr than the C-Br

bond due to fluorine's potent inductive effect, which stabilizes the Meisenheimer complex

intermediate.[6]

Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed

cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9]

This allows for the formation of C-C and C-N bonds, providing a gateway to a diverse range

of derivatives.
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Reduction of Nitro Group: The nitro group can be readily reduced to an aniline (amino group)

using standard conditions (e.g., SnCl₂, H₂/Pd-C, or iron in acetic acid). This transformation

opens up another avenue for functionalization, such as diazotization or amide bond

formation.

Spectral Characterization
Predicting the spectral data is essential for confirming the structure of the synthesized

compound.

Technique Predicted Spectral Features

¹H NMR

Two aromatic protons are expected, appearing

as doublets or doublet of doublets due to H-H

and H-F coupling. The phenolic -OH proton will

appear as a broad singlet, the chemical shift of

which is dependent on concentration and

solvent.

¹³C NMR

Six distinct aromatic carbon signals are

expected. The carbon bearing the nitro group

will be shifted significantly downfield. Carbon-

fluorine coupling (¹JCF, ²JCF, etc.) will be

observed, which is characteristic.

IR Spectroscopy

- O-H stretch: Broad band around 3200-3500

cm⁻¹. - Aromatic C-H stretch: ~3100 cm⁻¹. -

Asymmetric N-O stretch: Strong band around

1520-1560 cm⁻¹. - Symmetric N-O stretch:

Strong band around 1340-1380 cm⁻¹. - C-F

stretch: Strong band around 1200-1250 cm⁻¹. -

C-Br stretch: 500-600 cm⁻¹.

Mass Spec (EI)

The molecular ion peak (M⁺) should be visible,

along with a characteristic M+2 peak of nearly

equal intensity due to the natural abundance of

bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation

would likely involve the loss of NO₂, OH, and

halogen atoms.
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Applications in Drug Discovery and Chemical
Biology
Halogenated and nitrated phenols are valuable building blocks in medicinal chemistry.[5][10]

The unique combination of functional groups in 4-bromo-2-fluoro-3-nitrophenol makes it a

promising intermediate for several reasons:

Scaffold for Synthesis: It provides a rigid phenolic scaffold with multiple, distinct points for

diversification through SNAr, cross-coupling, and nitro-group reduction.

Role of Fluorine: The incorporation of fluorine is a well-established strategy in drug design to

enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[9]

[11]

Bioisosteric Replacement: The phenol moiety can act as a bioisostere for other hydrogen-

bond donors.

Versatile Intermediate: This compound can serve as a precursor to various biologically active

motifs, including substituted anilines, biaryl compounds, and ethers, which are prevalent in

pharmaceuticals.[12]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-bromo-2-fluoro-3-nitrophenol is not available,

the hazard profile can be inferred from closely related compounds.

GHS Hazard Statements (Predicted): Based on isomers like 2-bromo-4-fluoro-5-

nitrophenol[2] and other bromonitrophenols[13][14], the following hazards are anticipated:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.
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H335: May cause respiratory irritation.

Handling Precautions:

Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.[14][16]

Avoid formation of dust and aerosols.[15]

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse

cautiously with water for several minutes.[14][16]

Store in a cool, dry place, sealed in a tightly closed container.

Conclusion
4-Bromo-2-fluoro-3-nitrophenol represents a synthetically valuable, albeit under-

documented, chemical entity. By applying fundamental principles of organic chemistry and

leveraging data from its isomers, we can confidently predict its properties, devise a viable

synthetic strategy, and anticipate its utility as a versatile intermediate in medicinal chemistry

and materials science. Its rich functionality, combining a reactive fluorine for SNAr, a bromine

for cross-coupling, a reducible nitro group, and a phenolic hydroxyl, makes it a powerful

building block for the synthesis of complex molecular architectures. Researchers and drug

development professionals should view this compound as a strategic tool for introducing key

structural motifs and fluorine-based property modulation into novel therapeutic agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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